molecular formula C15H11BrN2O B1382304 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol CAS No. 1202030-25-8

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B1382304
CAS No.: 1202030-25-8
M. Wt: 315.16 g/mol
InChI Key: MOKDTOWNIUAFBN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both bromophenyl and phenyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization. One common method includes:

    Condensation Reaction: 4-bromobenzaldehyde reacts with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrazoles: Products from substitution reactions.

    Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

Scientific Research Applications

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups enhance its binding affinity to these targets, leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromophenyl and phenyl groups allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound features a bromophenyl and a phenyl group, enhancing its chemical reactivity and biological interactions. The compound is synthesized through various methods, including reactions involving hypervalent iodine, which have been shown to yield derivatives with potent antimicrobial properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl and phenyl groups contribute to its binding affinity, enabling it to inhibit enzyme activities by occupying active sites. This mechanism underlies its potential applications in treating various diseases.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance:

  • Antibacterial Effects : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Research indicates that derivatives of this compound exhibit antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The presence of electron-donating groups on the aryl ring has been correlated with enhanced antifungal activity .
Activity Type Target Organisms MIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
AntifungalCandida albicansVaries
AntifungalAspergillus nigerVaries

Cytotoxicity

In addition to antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have reported its efficacy against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells while sparing normal cell lines like HEK-293T . This selectivity suggests potential for development as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Tubulin Polymerization : A study investigated the binding modes of pyrazole derivatives at the colchicine-binding site of tubulin protein, revealing their potential as antitumor agents through inhibition of tubulin polymerization .
  • Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives of pyrazole compounds, which exhibited varying degrees of antimicrobial activity compared to established antibiotics like fluconazole .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that substituents on the aryl ring significantly influence both antibacterial and antifungal activities. Electron-donating groups typically enhance these activities, whereas electron-withdrawing groups diminish them .

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKDTOWNIUAFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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